molecular formula C9H9ClO2 B3049845 2-Methoxy-3-methylbenzoyl chloride CAS No. 22256-43-5

2-Methoxy-3-methylbenzoyl chloride

Cat. No.: B3049845
CAS No.: 22256-43-5
M. Wt: 184.62 g/mol
InChI Key: XQUPQFHWGYHBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the third position. This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylbenzoyl chloride can be synthesized through the chlorination of 2-methoxy-3-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2-methoxy-3-methylbenzoic acid in an inert solvent, such as dichloromethane. The reaction mixture is then heated to reflux, and the by-products are removed by distillation. The crude product is further purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methoxy-3-methylbenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 2-methoxy-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

    Hydrolysis: The reaction is performed in aqueous acidic or basic conditions at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as the reducing agent in anhydrous ether or THF under reflux conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2-Methoxy-3-methylbenzoic acid: Formed from hydrolysis.

    2-Methoxy-3-methylbenzyl alcohol: Formed from reduction.

Scientific Research Applications

2-Methoxy-3-methylbenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in medicinal chemistry, the compound may be used to modify drug molecules to enhance their activity or stability .

Comparison with Similar Compounds

2-Methoxy-3-methylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    2-Methoxybenzoyl chloride: Lacks the methyl group at the third position, resulting in different reactivity and physical properties.

    3-Methylbenzoyl chloride: Lacks the methoxy group at the second position, leading to different chemical behavior.

    4-Methoxybenzoyl chloride: The methoxy group is at the fourth position, affecting its reactivity and applications.

The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which influence its reactivity and make it suitable for specific synthetic applications .

Properties

IUPAC Name

2-methoxy-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPQFHWGYHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406403
Record name 2-methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22256-43-5
Record name 2-methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-methylbenzoyl chloride
Reactant of Route 3
2-Methoxy-3-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.